

undecane toxicology and human exposure data

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Compound of Interest

Compound Name: Undecane

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An In-depth Technical Guide: **Undecane** Toxicology and Human Exposure

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Undecane (CAS No. 1120-21-4) is a saturated aliphatic hydrocarbon used as a solvent, a fragrance ingredient, in petroleum research, and as a component of fuels like gasoline and jet fuel.[1] This document provides a comprehensive overview of the current toxicological data and human exposure information for **undecane**. The primary acute health hazard associated with **undecane** is aspiration, which can be fatal if the liquid is swallowed and enters the airways.[2][3][4][5][6][7] For most other toxicological endpoints, including acute oral and dermal toxicity, skin/eye irritation, sensitization, genotoxicity, and carcinogenicity, **undecane** exhibits a low order of toxicity.[2][4][6][7] Repeated exposure may lead to skin dryness or cracking due to defatting.[2][3][7][8] Human exposure occurs primarily through inhalation and dermal contact in both occupational and consumer settings.[1][9]

Human Exposure

Humans can be exposed to **undecane** through various routes and sources:

- Occupational Exposure: Workers in the petroleum industry, organic synthesis labs, and facilities using industrial solvents may experience inhalation and dermal exposure.[1] Handling in well-ventilated areas and the use of personal protective equipment are recommended to minimize risk.[10][11]

- Consumer Products: **Undecane** is used as a fragrance ingredient in various consumer products.[\[1\]](#)[\[12\]](#) This can lead to dermal exposure and inhalation of small quantities.
- Environmental Exposure: As a component of gasoline and other fuels, **undecane** is present in the environment.[\[1\]](#) The Total Exposure Assessment Methodology (TEAM) project has detected **undecane** in indoor air and in human exhaled breath, indicating its presence in non-occupational environments.[\[9\]](#)

No official occupational exposure limits (e.g., OSHA PEL, ACGIH TLV) have been established for **undecane**.[\[3\]](#)

Toxicological Profile

The toxicological profile of **undecane** has been evaluated across multiple endpoints. While it is classified as an aspiration hazard, it is not classified for acute toxicity, skin/eye irritation, sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[\[2\]](#)[\[6\]](#)

Quantitative Toxicology Data Summary

The following tables summarize the key quantitative toxicological data for **undecane**.

Table 1: Acute Toxicity Data

Endpoint	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	> 5,000 mg/kg	[4] [7]
LD ₅₀	Rabbit	Dermal	≥ 3,160 - > 5,000 mg/kg	[2] [7]
LC ₅₀ (4h)	Rat	Inhalation	> 6.1 mg/L	[7]
LD ₅₀	Mouse	Intravenous	517 mg/kg	[8]

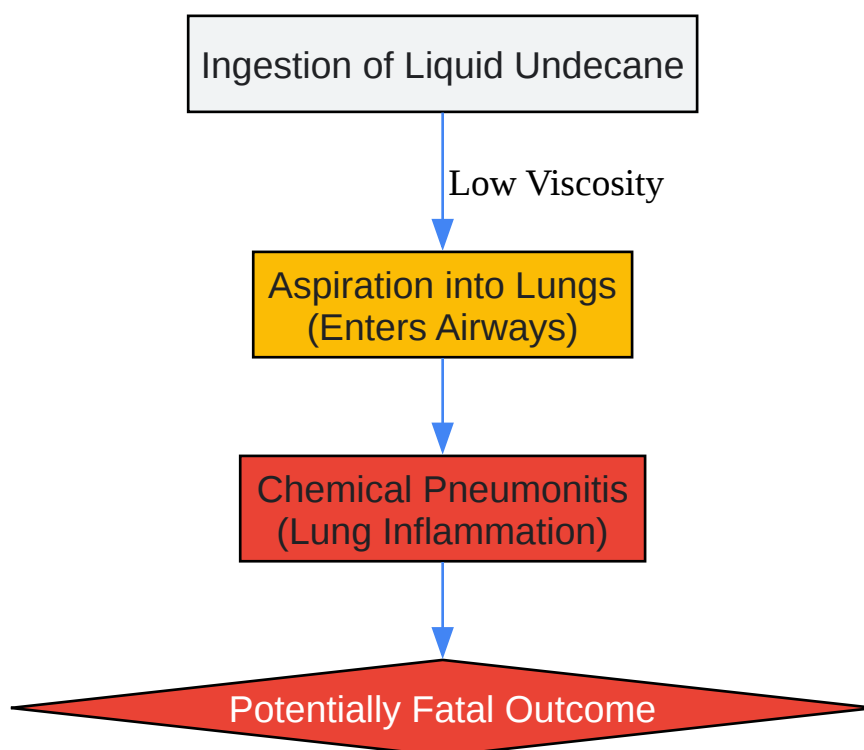
Table 2: Repeated Dose and Reproductive/Developmental Toxicity Data

Endpoint	Species	Route	Value	Effect	Reference
NOAEL	Rat	Oral	> 5,000 mg/kg	Repeated Dose	[7]
NOAEL	Rat	Inhalation	> 10.4 mg/kg	Repeated Dose	[7]
NOAEL	Rat	Oral	1,000 mg/kg/day	Fertility	[13]
NOEL	Rat	Oral	300 mg/kg/day	Developmental	[13]

Detailed Toxicological Endpoints

Acute Toxicity and Aspiration Hazard

Undecane demonstrates low acute toxicity via oral, dermal, and inhalation routes.[7] The most significant acute hazard is aspiration. Due to its low viscosity, if **undecane** is swallowed, it can be easily aspirated into the lungs, leading to chemical pneumonitis, which can be fatal.[2][4][5][6] Therefore, vomiting should not be induced after ingestion.[3][4]



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Figure 1: Aspiration Hazard Pathway for **Undecane**.

Skin and Eye Irritation

Standard tests on rabbits have shown that **undecane** is not a skin or eye irritant.[2][7] In tests with human subjects, solutions as strong as 30% produced no irritation when applied to the skin for 24 hours.[1] However, repeated or prolonged contact can cause defatting of the skin, leading to dryness and cracking (AUH066).[2][3][7]

Skin Sensitization

Undecane is not considered a skin sensitizer. A guinea pig maximization test (OECD 406) showed a negative result, indicating it does not cause allergic contact dermatitis.[4][7]

Repeated Dose Toxicity

Studies on repeated exposure to **undecane** have not identified specific target organ toxicity.[2][6] High No Observed Adverse Effect Levels (NOAELs) were established in both oral and inhalation studies in rats, indicating a low potential for toxicity from repeated exposure.[7]

Genotoxicity and Carcinogenicity

Undecane is not classified as a germ cell mutagen.[2][6] An in vitro chromosome aberration test using lymphocytes was negative.[7] Furthermore, read-across data from its analogue, nonane, supports the expectation that **undecane** is not genotoxic.[12]

Undecane is not classified as a carcinogen, and the International Agency for Research on Cancer (IARC) does not list it as a probable, possible, or confirmed human carcinogen.[4][7] One study noted that **undecane** exhibited tumor-promoting activity on the skin of mice when co-administered with the known carcinogen benzo(a)pyrene (BP). **Undecane** alone did not produce tumors.[1]

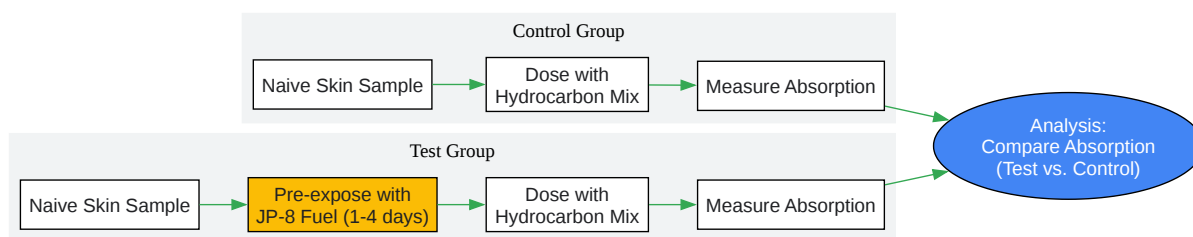
Reproductive and Developmental Toxicity

Undecane is not classified as a reproductive toxicant.[2][6] A study established a NOAEL for fertility at 1000 mg/kg/day, the highest dose tested, as no effects on fertility were observed.[13]

For developmental toxicity, a more conservative No Observed Effect Level (NOEL) of 300 mg/kg/day was determined based on decreased body weight gain in the pups of the high-dose group.[13]

Toxicokinetics

Data on the toxicokinetics of **undecane** is limited. However, a study investigating the dermal absorption of a hydrocarbon mixture (including **undecane**) through skin pre-exposed to jet fuel (JP-8) found that pre-exposure significantly enhanced the percutaneous absorption of certain hydrocarbons.[1] The proposed mechanism is the extraction of lipids from the stratum corneum by the initial fuel exposure, which compromises the skin's barrier function.[1] This suggests that single-dose absorption data from undamaged skin may not fully predict the toxic potential for repeated exposures in certain scenarios.[1]



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Figure 2: Experimental Workflow for Dermal Absorption Study.

Key Experimental Protocols

The toxicological data for **undecane** is primarily based on standardized testing guidelines from the Organisation for Economic Co-operation and Development (OECD).

OECD 401: Acute Oral Toxicity

- Objective: To determine the acute oral toxicity (LD₅₀) of a substance.

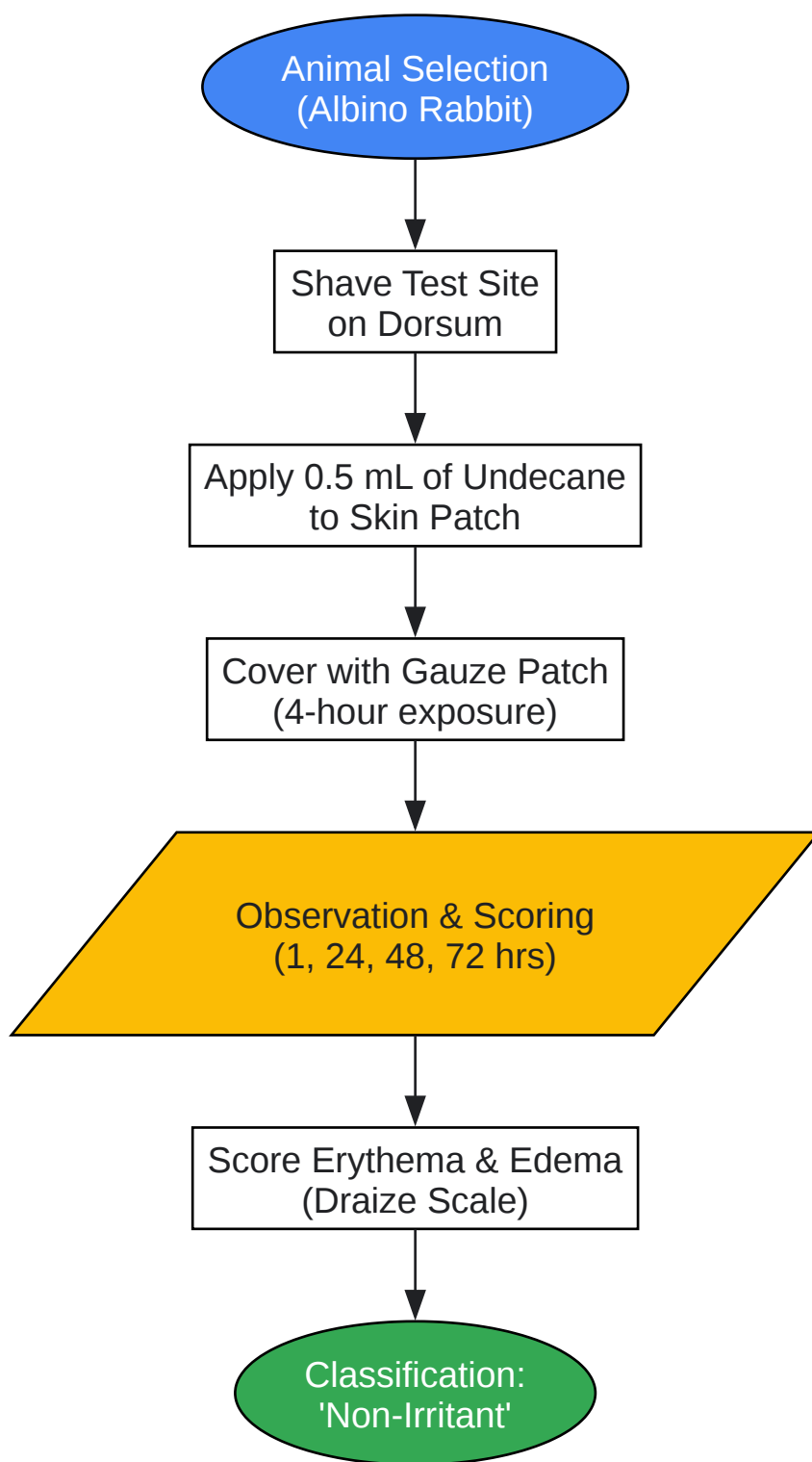
- Methodology: The test substance (**undecane**) is administered in a single high dose or in a series of graded doses to a group of fasted rats. The animals are observed for up to 14 days for signs of toxicity and mortality. A post-mortem examination is performed on all animals. The LD₅₀ is calculated as the statistically derived single dose that causes death in 50% of the animals. For **undecane**, the result was >5,000 mg/kg, indicating very low acute oral toxicity.^[7]

OECD 402: Acute Dermal Toxicity

- Objective: To determine the acute dermal toxicity (LD₅₀) of a substance.
- Methodology: The substance is applied to a shaved area of the skin (approx. 10% of the body surface) of rabbits for a 24-hour period. Animals are observed for 14 days for mortality and toxic effects. The result for **undecane** was >5,000 mg/kg.^[7]

OECD 404: Acute Dermal Irritation/Corrosion

- Objective: To assess the potential of a substance to cause skin irritation or corrosion.
- Methodology: A small amount of the test substance is applied to a shaved patch of skin on a single rabbit under a gauze patch. The patch is removed after 4 hours. The skin is then observed and scored for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours). **Undecane** was found to cause no skin irritation in this test.^[7]



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Figure 3: General Workflow for OECD 404 Skin Irritation Test.

OECD 405: Acute Eye Irritation/Corrosion

- Objective: To assess the potential of a substance to cause eye irritation or corrosion.
- Methodology: A small, measured amount of the test substance is instilled into one eye of a rabbit, with the other eye serving as a control. The eyes are examined for effects on the cornea, iris, and conjunctiva at specific intervals. **Undecane** was found to cause no eye irritation.[7]

OECD 406: Skin Sensitization

- Objective: To determine the potential of a substance to provoke a skin sensitization reaction.
- Methodology: The Guinea Pig Maximization Test (GPMT) involves an induction phase where the animal is exposed to the test substance both by intradermal injection (with adjuvant) and topical application. This is followed by a challenge phase where a patch containing the substance is applied to a naive skin site. The skin reaction is observed and compared to a control group. **Undecane** produced a negative result, indicating it is not a sensitizer.[7]

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